molecular formula C27H24N4O4 B2392847 2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one CAS No. 1217124-68-9

2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one

Cat. No.: B2392847
CAS No.: 1217124-68-9
M. Wt: 468.513
InChI Key: DGUAOMFJBJOQRC-UHFFFAOYSA-N
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Description

2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one typically involves a multi-step process:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Phthalazinone Core: The phthalazinone core is typically synthesized through the condensation of phthalic anhydride with hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the phthalazinone core, potentially leading to the formation of amines or reduced heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or reduced heterocycles.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one depends on its specific interactions with molecular targets. These interactions can involve:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could modulate receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: The compound may influence cellular pathways, such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar phthalazinone cores, such as 4-(3,4-dimethylphenyl)phthalazin-1(2H)-one.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole.

Uniqueness

2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both oxadiazole and dimethoxyphenyl groups, along with the phthalazinone core, makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(3,4-dimethylphenyl)phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4/c1-16-9-10-18(13-17(16)2)25-20-7-5-6-8-21(20)27(32)31(29-25)15-24-28-26(30-35-24)22-12-11-19(33-3)14-23(22)34-4/h5-14H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUAOMFJBJOQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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